1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid
Overview
Description
1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C₁₁H₂₁NO₃. It is commonly used in organic synthesis and medicinal chemistry due to its versatile functional groups. The compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl group.
Mechanism of Action
Target of Action
It’s known that this compound is a boronic ester, which are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .
Mode of Action
Boronic esters like this compound are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
In general, boronic esters are used in organic synthesis to form new carbon-carbon bonds, which can lead to the creation of complex organic molecules .
Result of Action
As a boronic ester, it can participate in reactions that form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of “1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid” can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the pH of the reaction medium, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid can be synthesized through various methodsThe reaction typically involves the use of reagents such as tert-butyl chloroformate and formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-Boc-4-(carboxymethyl)-4-piperidinecarboxylic acid.
Reduction: Formation of 1-Boc-4-(hydroxymethyl)-4-piperidinol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Comparison with Similar Compounds
1-Boc-4-piperidinemethanol: Similar structure but lacks the carboxylic acid group.
1-Boc-4-piperidinol: Similar structure but lacks the hydroxymethyl group.
4-(hydroxymethyl)piperidine: Lacks the Boc protecting group.
Uniqueness: 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxymethyl group, which provide versatility in synthetic applications. This combination allows for selective reactions and the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-4-12(8-14,5-7-13)9(15)16/h14H,4-8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFIPZCVDNTGRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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